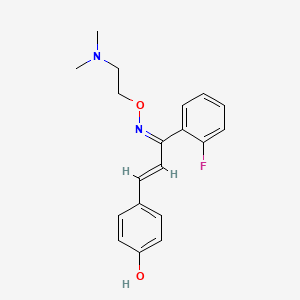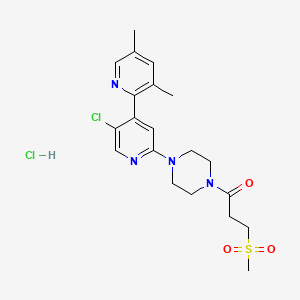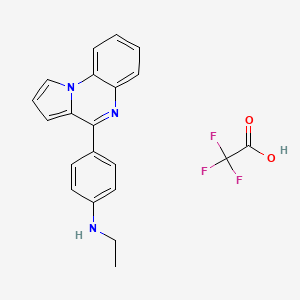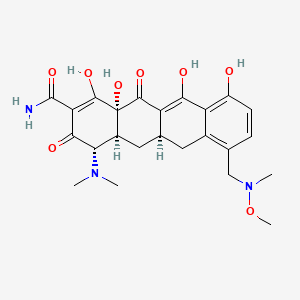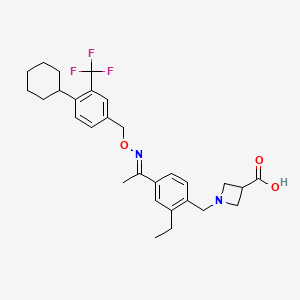
Cruzain-IN-1
Übersicht
Beschreibung
ML092, also known as Cruzain-IN-1, is a selective, covalent, and reversible inhibitor of the enzyme Cruzain. Cruzain is a cysteine protease that plays a crucial role in the life cycle of the parasite Trypanosoma cruzi, which causes Chagas disease. ML092 has an inhibitory concentration (IC50) of 10 nanomolar, making it a potent inhibitor .
Wissenschaftliche Forschungsanwendungen
ML092 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung zur Untersuchung der Hemmung von Cysteinproteasen und zur Entwicklung neuer Inhibitoren mit verbesserten Eigenschaften.
Biologie: Einsatz in der Forschung an Trypanosoma cruzi, um die Rolle von Cruzain im Lebenszyklus des Parasiten zu verstehen und potenzielle Behandlungen für die Chagas-Krankheit zu entwickeln.
Medizin: Untersucht wegen seiner potenziellen therapeutischen Anwendungen bei der Behandlung der Chagas-Krankheit und anderer Krankheiten, die Cysteinproteasen betreffen.
Industrie: Wird in Programmen zur Arzneimittelforschung und -entwicklung eingesetzt, um neue Inhibitoren von Cysteinproteasen zu identifizieren und zu optimieren
5. Wirkmechanismus
ML092 entfaltet seine Wirkung durch kovalente Bindung an das aktive Zentrum von Cruzain, wodurch dessen enzymatische Aktivität gehemmt wird. Diese Hemmung ist reversibel, d. h. die Verbindung kann sich unter bestimmten Bedingungen vom Enzym lösen. Zu den molekularen Zielstrukturen von ML092 gehört der katalytische Cysteinrest im aktiven Zentrum von Cruzain. Durch Blockierung dieser Stelle verhindert ML092, dass das Enzym seine Substrate spaltet, wodurch der Lebenszyklus von Trypanosoma cruzi gestört wird .
Ähnliche Verbindungen:
E64: Ein weiterer Cysteinprotease-Inhibitor, der jedoch irreversibel und weniger selektiv ist als ML092.
K777: Ein potenter Inhibitor von Cruzain mit einer anderen chemischen Struktur und einem anderen Wirkmechanismus.
Z-Phe-Ala-CHN2: Ein peptidbasierter Inhibitor, der auf Cysteinproteasen abzielt, aber nicht die Selektivität und Potenz von ML092 besitzt
Einzigartigkeit von ML092: ML092 ist aufgrund seiner hohen Selektivität und reversiblen Hemmung von Cruzain einzigartig. Sein kovalenter Bindungsmechanismus ermöglicht eine potente Hemmung bei niedrigen Konzentrationen, was es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen macht .
Wirkmechanismus
Target of Action
Cruzain: Cruzain-IN-1 is a potent inhibitor of , the main cysteine protease of Trypanosoma cruzi . Cruzain plays a crucial role in all stages of the parasite’s life cycle, including nutrition acquisition, differentiation, evasion of the host immune system, and invasion of host cells . Therefore, Cruzain is a prime target for therapeutic intervention in the treatment of Chagas disease .
Mode of Action
This compound is a covalent and reversible Cruzain inhibitor . It works by binding to the active site of the enzyme, rendering it inactive and preventing it from catalyzing the reactions necessary for the parasite’s survival and proliferation . This compound is designed to be highly selective, meaning it specifically targets the Cruzain enzyme without affecting other enzymes in the host organism .
Biochemical Pathways
The inhibition of Cruzain disrupts the parasite’s ability to process essential proteins, which ultimately leads to the death of the parasite . This disruption affects the biochemical pathways related to the parasite’s nutrition acquisition, differentiation, evasion of the host immune system, and invasion of host cells .
Pharmacokinetics
Extensive pharmacokinetic studies have enabled the identification of this compound as a metabolically stable and permeable compound with high selectivity indices . CYP3A4 was found to be involved in the main metabolic pathway . The identification of metabolic soft spots provided insights into molecular optimization .
Result of Action
The result of this compound’s action is the disruption of the parasite’s life cycle, leading to its death . This disruption prevents the parasite from invading host cells, replicating, and ultimately causing disease . This compound has shown great promise in preclinical studies, offering a potential pathway for developing effective treatments for Chagas disease .
Safety and Hazards
Zukünftige Richtungen
Future directions include using computer-aided drug design to identify and characterize cruzain inhibitors that exploit the previously uncharacterized pocket immediately beyond the S2 subsite . The six hits discovered against cruzain and Tbr CatL are of great interest for further optimization by the medicinal chemistry community .
Biochemische Analyse
Biochemical Properties
Cruzain-IN-1 selectively inhibits cruzain over other Trypanosoma proteases such as cathepsin L-like protein and cathepsin B-like protease . It interacts with cruzain by binding to its active site, thereby preventing the enzyme from performing its function . The nature of this interaction is competitive, meaning this compound competes with the substrate for the active site of the enzyme .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of cruzain, a protease that plays a key role in the survival and immune evasion of Trypanosoma cruzi . By inhibiting cruzain, this compound disrupts the intracellular development of the parasite, thereby affecting its survival and replication .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of cruzain, thereby inhibiting the enzyme’s activity . This binding interaction prevents cruzain from cleaving its substrates, leading to a disruption in the biochemical processes that the enzyme is involved in . The inhibition of cruzain by this compound is competitive, meaning the compound and the substrate compete for the active site of the enzyme .
Subcellular Localization
The subcellular localization of this compound is likely to be wherever its target, the cruzain enzyme, is located. Cruzain is a cysteine protease that is pivotal to the life-cycle of Trypanosoma cruzi
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ML092 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that confer its inhibitory properties. The detailed synthetic route is proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, condensation reactions, and purification steps like recrystallization and chromatography .
Industrial Production Methods: Industrial production of ML092 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using industrial-scale reactors, and employing advanced purification techniques. The compound is stored as a solid at -20°C for long-term stability and can be dissolved in dimethyl sulfoxide (DMSO) for use in experiments .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ML092 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: ML092 kann unter bestimmten Bedingungen oxidiert werden, wodurch sich seine chemische Struktur und möglicherweise seine inhibitorische Aktivität verändern.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an ML092 verändern, was sich auf seine Bindungsaffinität zu Cruzain auswirkt.
Substitution: Nukleophile Substitutionsreaktionen können verschiedene Substituenten in die Kernstruktur von ML092 einführen, wodurch möglicherweise seine inhibitorischen Eigenschaften verbessert werden
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Nukleophile wie Amine und Thiole werden eingesetzt
Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten von ML092 führen, während Substitutionsreaktionen verschiedene substituierte Analoga erzeugen können .
Vergleich Mit ähnlichen Verbindungen
E64: Another cysteine protease inhibitor, but it is irreversible and less selective compared to ML092.
K777: A potent inhibitor of Cruzain with a different chemical structure and mechanism of action.
Z-Phe-Ala-CHN2: A peptide-based inhibitor that targets cysteine proteases but lacks the selectivity and potency of ML092
Uniqueness of ML092: ML092 is unique due to its high selectivity and reversible inhibition of Cruzain. Its covalent binding mechanism allows for potent inhibition at low concentrations, making it a valuable tool in research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-(3,5-difluoroanilino)-9-ethylpurine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N6/c1-2-22-7-18-12-13(20-11(6-17)21-14(12)22)19-10-4-8(15)3-9(16)5-10/h3-5,7H,2H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZYYBVWPURUFRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)C#N)NC3=CC(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347893 | |
| Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199523-24-4 | |
| Record name | 6-(3,5-Difluoroanilino)-9-ethyl-2-purinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dibromo-3-[2-(2,4-dichlorophenoxy)ethoxy]pyridine](/img/structure/B560392.png)
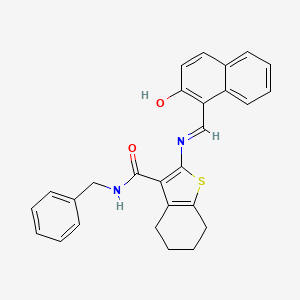
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B560396.png)

![[Ala2,8,9,11,19,22,24,25,27,28]-VIP](/img/structure/B560399.png)

![(2E,4E)-Hexa-2,4-dienoic acid {(S)-2-[(S)-2-methyl-1-((3R,4S)-4-methyl-2,5-dioxo-pyrrolidine-3-carbonyl)-propylcarbamoyl]-1-phenyl-ethyl}-amide](/img/structure/B560402.png)
